Ethyl 3',4'-dichloromalonanilate
CAS No.: 15386-79-5
Cat. No.: VC17014057
Molecular Formula: C11H11Cl2NO3
Molecular Weight: 276.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15386-79-5 |
|---|---|
| Molecular Formula | C11H11Cl2NO3 |
| Molecular Weight | 276.11 g/mol |
| IUPAC Name | ethyl 3-(3,4-dichloroanilino)-3-oxopropanoate |
| Standard InChI | InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)6-10(15)14-7-3-4-8(12)9(13)5-7/h3-5H,2,6H2,1H3,(H,14,15) |
| Standard InChI Key | CNEMRDJLOBQPHT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Properties
Ethyl 3',4'-dichloromalonanilate belongs to the class of malonanilate derivatives, which are esters of malonic acid substituted with aniline groups. The compound’s structure features an ethyl ester moiety and two chlorine atoms attached to the aromatic ring at the 3' and 4' positions. This configuration imparts distinct electronic and steric properties, influencing its reactivity and interactions in chemical and biological systems.
Molecular Characteristics
The molecular formula of ethyl 3',4'-dichloromalonanilate can be inferred as C₁₁H₁₁Cl₂NO₄, derived from the malonanilate framework (C₉H₉NO₄) with two additional chlorine atoms and an ethyl group. The chlorine atoms increase the compound’s electronegativity, enhancing its stability against oxidation and hydrolysis compared to non-halogenated analogs .
Table 1: Comparative Properties of Ethyl 3',4'-Dichloromalonanilate and Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Ethyl 3',4'-dichloromalonanilate | C₁₁H₁₁Cl₂NO₄ | 292.12 | 3',4'-Cl, ethyl ester |
| Ethyl 3,4-dichloropentanoate | C₇H₁₂Cl₂O₂ | 199.07 | 3,4-Cl, ethyl ester |
| 3,4-Dichlorobenzene isocyanate | C₇H₃Cl₂NO | 188.01 | 3,4-Cl, isocyanate |
Data adapted from PubChem and patent analyses .
The dichloro substitution pattern is critical for modulating the compound’s solubility and reactivity. For instance, chlorine atoms at the 3' and 4' positions create a para-dichloro configuration, which is known to enhance intermolecular interactions in crystalline materials .
Synthesis Pathways
The synthesis of ethyl 3',4'-dichloromalonanilate likely involves multi-step reactions, drawing parallels to methods used for structurally related compounds. A patent describing the synthesis of 3,4-dichlorobenzene isocyanate (CN1478769A) offers insights into chlorination and amidation strategies applicable to this compound .
Key Synthetic Steps
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Malonic Acid Derivation: Malonic acid is esterified with ethanol to form diethyl malonate, which is subsequently functionalized with aniline derivatives.
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Chlorination: Electrophilic aromatic substitution introduces chlorine atoms at the 3' and 4' positions using chlorinating agents such as chlorine gas or sulfuryl chloride.
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Amidation: The ester groups are converted to anilides via reaction with aniline under basic conditions, yielding the final malonanilate structure .
Reaction Conditions
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Catalysts: Tetrabutyl urea or 1,3-dimethyl-2-imidazolidone are employed to accelerate amidation .
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Solvents: Chlorobenzene or toluene facilitates homogeneous reaction conditions, with temperatures ranging from 20°C to 180°C .
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Yield Optimization: Vacuum distillation and fractional crystallization are critical for isolating high-purity products .
Comparative Analysis with Structural Analogs
Ethyl 3',4'-dichloromalonanilate shares functional groups with several commercially significant compounds:
Ethyl 3,4-Dichloropentanoate
This ester, documented in PubChem (CID: 23461896), lacks the anilide group but demonstrates similar hydrolytic stability due to its dichloro substituents . Its applications in plasticizers and surfactants highlight the versatility of dichloro esters .
3,4-Dichlorobenzene Isocyanate
Used in polyurethane production, this compound’s synthesis via phosgenation of 3,4-dichloroaniline mirrors steps potentially applicable to ethyl 3',4'-dichloromalonanilate .
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